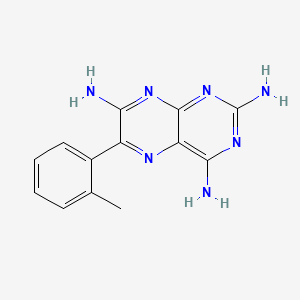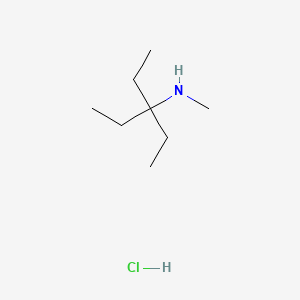
Propylamine, 1,1-diethyl-N-methyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propylamine, 1,1-diethyl-N-methyl-, hydrochloride is a chemical compound with the molecular formula C7H17N·HCl. It is a derivative of propylamine, where the nitrogen atom is substituted with two ethyl groups and one methyl group. This compound is typically found in its hydrochloride salt form, which enhances its stability and solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propylamine, 1,1-diethyl-N-methyl-, hydrochloride can be synthesized through the alkylation of propylamine. The process involves the reaction of propylamine with ethyl chloride and methyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous flow of reactants through a reactor. The reaction is catalyzed by a Lewis acid such as ferric chloride, and the product is purified through distillation and crystallization processes to obtain the hydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions
Propylamine, 1,1-diethyl-N-methyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form different alkylated amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides like ethyl chloride or methyl chloride are used in the presence of a base.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: Various alkylated amines.
Applications De Recherche Scientifique
Propylamine, 1,1-diethyl-N-methyl-, hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of propylamine, 1,1-diethyl-N-methyl-, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylamine: A primary amine with a similar structure but fewer alkyl groups.
Diethylamine: A secondary amine with two ethyl groups attached to the nitrogen atom.
Trimethylamine: A tertiary amine with three methyl groups attached to the nitrogen atom.
Uniqueness
Propylamine, 1,1-diethyl-N-methyl-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both ethyl and methyl groups on the nitrogen atom influences its reactivity and interactions with other molecules, making it valuable in various applications.
Propriétés
Numéro CAS |
33326-84-0 |
|---|---|
Formule moléculaire |
C8H20ClN |
Poids moléculaire |
165.70 g/mol |
Nom IUPAC |
3-ethyl-N-methylpentan-3-amine;hydrochloride |
InChI |
InChI=1S/C8H19N.ClH/c1-5-8(6-2,7-3)9-4;/h9H,5-7H2,1-4H3;1H |
Clé InChI |
IDQSAFVVLDCEBJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(CC)NC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



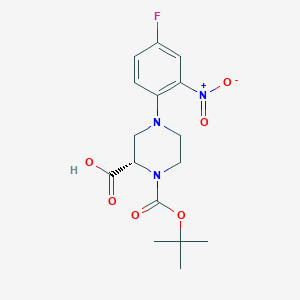
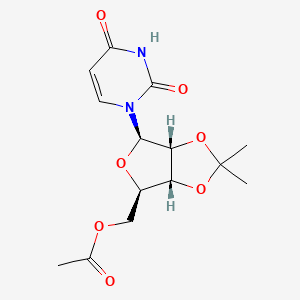

![bis[(2-hydroxy-5-methoxycarbonylphenyl)methyl] (E)-but-2-enedioate](/img/structure/B13733870.png)
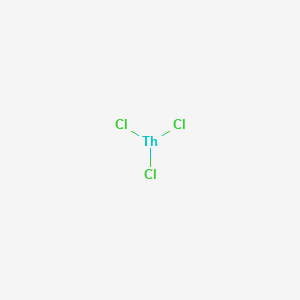



![2,4-Dimethyl-6-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B13733898.png)



